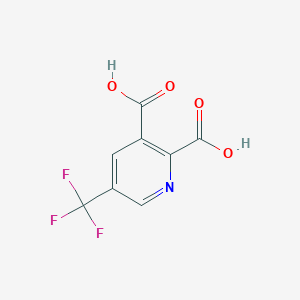

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Description

Tables of Key Properties

Properties

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO4/c9-8(10,11)3-1-4(6(13)14)5(7(15)16)12-2-3/h1-2H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGLBMUYPPZUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid (CAS No. 1202634-08-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and two carboxylic acid groups. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances metabolic stability and influences the compound's pharmacokinetic properties. It may also modulate enzyme activity or receptor binding, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, pyridine derivatives have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds typically range from 3.12 to 12.5 µg/mL against these pathogens .

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored. Certain studies suggest that modifications to the pyridine structure can enhance activity against viral infections, although specific data on this compound remains limited.

Anti-inflammatory Effects

Pyridine compounds have been reported to exhibit anti-inflammatory properties. The mechanisms may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyridine derivatives, providing insights into their pharmacological potential:

- Study on Antimicrobial Activity :

- Anti-inflammatory Mechanisms :

-

Pharmacokinetic Studies :

- Objective : Investigate the absorption and metabolism of pyridine compounds.

- Findings : The presence of trifluoromethyl groups was shown to enhance bioavailability and metabolic stability in animal models.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | MIC Values (µg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Pyridine derivatives | 3.12 - 12.5 | Effective against S. aureus and E. coli |

| Antiviral | Various derivatives | Not specified | Potential activity against viral infections |

| Anti-inflammatory | Pyridine analogs | Not specified | Modulation of inflammatory cytokines |

Scientific Research Applications

Agrochemical Applications

The primary application of 5-(trifluoromethyl)pyridine derivatives lies in the agrochemical industry:

-

Herbicides :

- Compounds derived from 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid are utilized as active ingredients in herbicides. For instance, fluazifop-butyl, an herbicide that inhibits acetyl-CoA carboxylase (ACCase), contains this moiety and has demonstrated superior herbicidal activity against perennial grass weeds .

- The introduction of the trifluoromethyl group has been shown to improve translocation and selectivity in herbicidal applications compared to non-fluorinated analogs.

- Pesticides :

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a key structural component in various drug candidates:

- Antimicrobial Agents :

- Anti-inflammatory Drugs :

Case Study 1: Fluazifop-butyl

Fluazifop-butyl is a well-known herbicide that utilizes the 5-(trifluoromethyl)pyridine structure. Its effectiveness against grass weeds has made it a staple in agricultural practices. Studies show that its mechanism involves selective inhibition of ACCase, leading to disrupted fatty acid synthesis in target plants .

Case Study 2: Novel Antimicrobial Compounds

Recent research has focused on synthesizing new antimicrobial agents based on this compound. Preliminary results indicate that these compounds exhibit significant activity against various bacterial strains, suggesting potential for development into clinical therapies .

Data Tables

| Application Area | Compound Name | Functionality | Notes |

|---|---|---|---|

| Agrochemical | Fluazifop-butyl | Herbicide | ACCase inhibitor |

| Agrochemical | Various TFMP Derivatives | Pesticides | Enhanced efficacy |

| Pharmaceutical | Antimicrobial Derivatives | Antimicrobial agents | Potential for clinical use |

| Pharmaceutical | Anti-inflammatory Derivatives | Anti-inflammatory drugs | Ongoing research |

Chemical Reactions Analysis

Hydrolysis of Ester Derivatives

The diethyl ester of 5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid (PubChem CID: 14817128) undergoes hydrolysis under acidic or basic conditions to yield the dicarboxylic acid. This reaction is critical for generating the free acid form for further functionalization .

Example Reaction:

-

Substrate: Diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate

-

Conditions: Aqueous HCl or NaOH, reflux

-

Product: this compound

Chlorination and Halogenation

The pyridine ring’s electron-deficient nature, enhanced by the trifluoromethyl group, facilitates electrophilic substitution. Chlorination occurs preferentially at the 4-position (relative to the carboxyl groups), as observed in analogous trifluoromethylpyridine derivatives .

Key Findings:

-

Chlorine gas (Cl₂) or phosphorus pentachloride (PCl₅) under catalytic conditions yields 4-chloro derivatives .

-

Competitive chlorination at other positions is minimized due to steric hindrance from carboxyl groups .

Decarboxylation Reactions

Controlled thermal decarboxylation removes one or both carboxyl groups, forming simpler trifluoromethylpyridines. This reaction is pH-dependent and proceeds via intermediate radicals or carbanions .

Experimental Conditions:

-

Temperature: 180–210°C under inert atmosphere

-

Catalyst: None required; reaction proceeds via radical pathways

Coordination Chemistry and Metal Complexation

The dicarboxylic acid acts as a bidentate ligand, chelating metal ions through its carboxylate groups. Structural studies of similar pyridinedicarboxylates (e.g., JMJD5 inhibitors) show coordination with active-site metals like Fe²⁺ or Zn²⁺ .

Example Application:

-

Binding Mode: The pyridine nitrogen and adjacent carboxylate group form a five-membered chelate ring with metal ions .

Nucleophilic Substitution at the Trifluoromethyl Group

While the CF₃ group is generally inert, strong nucleophiles (e.g., Grignard reagents) can displace fluorine atoms under high-temperature conditions. This reaction is less common due to the stability of the trifluoromethyl group .

Esterification and Amide Formation

The carboxylic acid groups react with alcohols or amines to form esters or amides, respectively. These derivatives are pivotal in agrochemical and pharmaceutical applications (e.g., sulfonylurea herbicides) .

Synthetic Routes:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | Diethyl ester | 85–90% |

| Amide Formation | Thionyl chloride, NH₃ | Diamide derivative | 70–75% |

Ring Functionalization via Radical Pathways

Radical chlorination or fluorination modifies the pyridine ring. For example, photochlorination with Cl₂ produces polychlorinated derivatives, though regioselectivity depends on reaction conditions .

Comparison with Similar Compounds

Structural and Electronic Effects

The substitution pattern on the pyridine ring significantly influences the compound’s properties. Key analogues include:

Key Observations :

- Acidity : The -CF₃ group increases the acidity of the carboxylic groups compared to -CH₃ or -Br, altering coordination behavior with metals like Bi(III) or Cd(II) .

Preparation Methods

Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

A patented method describes a multi-step process starting from 2-chloro-5-(chloromethyl)pyridine, involving chlorination, on-ring chlorination catalyzed by antimony trichloride, and fluorination with hydrogen fluoride gas to introduce the trifluoromethyl group:

| Step | Description | Conditions | Key Reagents | Outcome |

|---|---|---|---|---|

| 1 | Stirring 2-chloro-5-(chloromethyl)pyridine with chlorine gas | 75–80°C, chlorine feed rate 15–40 kg/h | Chlorine gas | Formation of 2-chloro-5-(trichloromethyl)pyridine |

| 2 | On-ring chlorination catalyzed by antimony trichloride | 125–140°C, chlorine feed rate 20–30 kg/h | Antimony trichloride catalyst, chlorine gas | Formation of 2,3-dichloro-5-(trichloromethyl)pyridine |

| 3 | Fluorination with hydrogen fluoride | Controlled HF gas addition, heating | Hydrogen fluoride gas | Conversion to 2,3-dichloro-5-(trifluoromethyl)pyridine |

This process overcomes prior challenges of long reaction times and low on-ring chlorination efficiency by using antimony trichloride as a catalyst, resulting in high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine suitable for further transformations.

Conversion to 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

The direct preparation of this compound from the above intermediates typically involves oxidation and hydrolysis steps:

- Oxidation of methyl or ester groups : The methyl or chloromethyl groups on the pyridine ring are oxidized to carboxylic acid groups using strong oxidants such as potassium permanganate or chromium trioxide.

- Hydrolysis of ester derivatives : Ester forms such as diethyl 5-(trifluoromethyl)pyridine-2,3-dicarboxylate can be hydrolyzed under acidic or basic conditions to yield the free dicarboxylic acid.

A known synthetic route involves esterification of the acid with ethanol in the presence of a catalyst under reflux to obtain diethyl esters, which can be purified and then hydrolyzed back to the acid as needed.

Summary Table of Preparation Methods

| Method Stage | Starting Material | Reagents & Catalysts | Conditions | Product | Notes |

|---|---|---|---|---|---|

| Halogenation & Chlorination | 2-chloro-5-(chloromethyl)pyridine | Cl₂, SbCl₃ catalyst | 75–140°C, controlled Cl₂ feed | 2,3-dichloro-5-(trichloromethyl)pyridine | Efficient on-ring chlorination |

| Fluorination | 2,3-dichloro-5-(trichloromethyl)pyridine | HF gas | Heated fluorination vessel | 2,3-dichloro-5-(trifluoromethyl)pyridine | Introduction of -CF₃ group |

| Oxidation | Halogenated or methyl pyridine derivatives | KMnO₄, CrO₃, or chlorate salts | Acidic aqueous medium, reflux | Pyridine-2,3-dicarboxylic acid derivatives | Converts methyl/chloromethyl groups to COOH |

| Esterification & Hydrolysis | This compound | Ethanol, acid catalyst | Reflux | Diethyl ester derivatives | Facilitates purification and handling |

Research Findings and Industrial Considerations

- The use of antimony trichloride as a catalyst for on-ring chlorination significantly improves reaction time and product purity compared to prior art.

- Fluorination with hydrogen fluoride gas is a critical step to introduce the trifluoromethyl group, requiring careful control of gas flow and reaction temperature to ensure safety and yield.

- Esterification of the acid to diethyl esters under reflux conditions is a common intermediate step for purification and further chemical modification.

- Oxidative methods using chlorate salts and cupric catalysts provide alternative routes to pyridine dicarboxylic acids, potentially adaptable for trifluoromethyl-substituted analogs.

- Industrial scale-up involves large reactors, controlled reagent feeds, and multiple purification steps such as distillation and chromatography to meet quality standards.

Q & A

Q. What are the common synthetic routes for 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid?

A three-step synthesis approach is widely employed:

- Step 1 : Halogenation of pyridine precursors to introduce reactive sites.

- Step 2 : Trifluoromethylation using CuCF₃ reagents under controlled conditions to ensure regioselectivity.

- Step 3 : Carboxylic acid functionalization via hydrolysis or oxidation of nitrile intermediates. Yield optimization requires precise control of catalysts (e.g., Pd-based systems) and reaction temperatures (60–120°C) .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm trifluoromethyl group integration and substitution patterns.

- HPLC-MS for purity assessment and detection of byproducts.

- X-ray crystallography to resolve structural ambiguities, particularly steric effects from the trifluoromethyl group.

- Differential Scanning Calorimetry (DSC) to validate melting points (e.g., mp ranges reported in catalogs ).

Q. What safety precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with EN 166 (EU) or NIOSH (US) standards.

- Engineering controls : Use fume hoods to minimize inhalation of fine powders.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize the introduction of the trifluoromethyl group during synthesis?

Challenges include avoiding side reactions (e.g., defluorination) and ensuring regioselectivity. Strategies:

Q. How to resolve contradictions in reported physicochemical properties (e.g., solubility, melting points)?

Discrepancies may arise from impurities or polymorphic forms. Methodological solutions:

- Perform recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) to isolate pure phases.

- Validate thermal stability using thermogravimetric analysis (TGA) alongside DSC .

- Compare data with structurally analogous compounds (e.g., 3-hydroxypyridine-2,4,5-tricarboxylic acid ).

Q. What are potential applications of this compound in coordination chemistry or metal-organic frameworks (MOFs)?

The dicarboxylic acid groups enable chelation with transition metals (e.g., Pd, Cu). Research directions:

Q. How to design experiments to study reactivity under varying pH or temperature conditions?

Follow a methodological research model (e.g., Stewart’s framework in ):

- Problem development : Define kinetic vs. thermodynamic control hypotheses.

- Data collection : Use pH-stat systems to monitor reaction rates in real time.

- Analysis : Apply Arrhenius equations to correlate temperature with activation energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.